molecular formula C19H20N2O4 B11031836 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11031836
M. Wt: 340.4 g/mol
InChI Key: FCFOZKOVAKQAGQ-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position can be done using hydroxylating agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Amidation: The carboxylic acid group at the 3-position can be converted to the carboxamide using reagents like thionyl chloride followed by reaction with 2-methoxyethylamine.

    Phenyl Substitution: The phenyl group at the 7-position can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone.

    Reduction: The carbonyl group at the 5-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of 2-keto-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide.

    Reduction: Formation of 2-hydroxy-N-(2-methoxyethyl)-5-hydroxy-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. The quinoline core is known for its presence in many biologically active molecules, including antimalarial and anticancer agents.

Medicine

In medicinal chemistry, 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide could be investigated for its therapeutic potential. Its structural features suggest it might interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable quinoline core and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups could form hydrogen bonds with biological macromolecules, while the quinoline core could participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

What sets 2-hydroxy-N-(2-methoxyethyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydroquinoline-3-carboxamide apart is its specific substitution pattern, which could confer unique biological activities or chemical reactivity. The presence of the methoxyethyl group and the phenyl ring at specific positions might enhance its interaction with certain biological targets or improve its solubility and stability compared to other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2,5-dioxo-7-phenyl-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-25-8-7-20-18(23)15-11-14-16(21-19(15)24)9-13(10-17(14)22)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,20,23)(H,21,24)

InChI Key

FCFOZKOVAKQAGQ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC2=C(CC(CC2=O)C3=CC=CC=C3)NC1=O

Origin of Product

United States

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